molecular formula C10H2CoF12O4 B7768351 Cobalt(II) hexafluoroacetylacetonate

Cobalt(II) hexafluoroacetylacetonate

Cat. No. B7768351
M. Wt: 473.03 g/mol
InChI Key: GGFHUVMHYHJASX-PAMPIZDHSA-L
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Description

Cobalt(II) hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H2CoF12O4 and its molecular weight is 473.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt(II) hexafluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) hexafluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Vapor Deposition (CVD) for Film Deposition : Co(II) hexafluoroacetylacetonate is studied for its reactions in the CVD process, particularly for depositing copper-cobalt films. The reactions between cobalt compounds and Cu(II) hexafluoroacetylacetonate in toluene and in gas phase were investigated, offering insights for binary film deposition processes (Gu, Yao, Hampden‐Smith, & Kodas, 1998).

  • Formation of Ferromagnetic Complexes : A study on bis(hexafluoroacetylacetonate)cobalt(II) reacting with a nitronyl nitroxide radical to form a cobalt(II) complex demonstrated its role in creating ferromagnetic materials. The research provided insights into the charge-transfer interactions responsible for ferromagnetic exchange between cobalt(II) and the radical (Sun et al., 2000).

  • Spectroscopic and Thermal Studies of Cobalt(II) Complexes : Mixed ligand complexes of cobalt(II) with β-diketones, including hexafluoroacetylacetone, were synthesized and investigated using spectroscopic methods. These studies reveal the structural properties of Co(II) β-diketonates (Zheleznova, Sliusarchuk, Rogovtsov, & Trunova, 2018).

  • Activation of Molecular Oxygen : Cobalt(II) diketonate complexes like Co(II) hexafluoroacetylacetonate have been studied for their role in activating molecular oxygen, which is crucial in catalyzing the aerobic oxidation of alkenols into tetrahydrofurans (Kubas, Hartung, & Fink, 2011).

  • Fluorescent Chemosensor Applications : A study highlighted the use of a cobalt(II) coordination polymer as a dual-responsive fluorescent chemosensor for detecting acetylacetone and Cr2O72- ions in aqueous systems, demonstrating its potential in chemical sensing (Xiao, Dong, Li, & Cui, 2019).

  • Supercritical Fluid Extraction : The efficacy of cobalt(II) hexafluoroacetylacetonate in supercritical fluid extraction of cobalt ions was explored, examining the stability of the ligand and the resulting metal complex (Ozel et al., 1997).

  • Biological Applications : Cobalt coordination complexes, including those with hexafluoroacetylacetonate, have been reviewed for their wide range of applications in biology and medicine, particularly in imaging and therapy (Renfrew, O’Neill, Hambley, & New, 2017).

properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHUVMHYHJASX-PAMPIZDHSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2CoF12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt(II) hexafluoroacetylacetonate

CAS RN

19648-83-0
Record name Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.